![molecular formula C19H21FN6O B5551683 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic compounds known for their complex structures and potential biological activities. Research into similar compounds focuses on their synthesis, molecular structure, and potential applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide often involves multiple steps, including condensation reactions, and the use of specific catalysts or reagents. For instance, Huang et al. (2020) described a synthesis process for a similar compound involving condensation of specific acids with diamine intermediates (Huang et al., 2020).

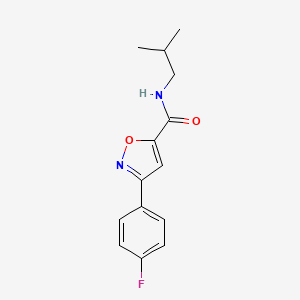

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT). These methods help determine bond lengths, bond angles, and overall molecular geometry, providing insights into the compound's structural characteristics. The work by Huang et al. (2020) is an example of such an analysis (Huang et al., 2020).

Scientific Research Applications

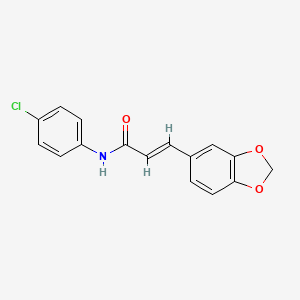

Radioligand Development for Neurological Imaging

One study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) (C. Fookes et al., 2008). The research highlighted the potential of these compounds in imaging PBR expression in neurodegenerative disorders, demonstrating the role of fluorine-substituted benzamides in neurological imaging applications.

Antitumor Activity

Another area of application is in the field of antitumor research, where a study described the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against leukaemia HL-60 and liver cancer BEL-7402 (J. Xiong et al., 2009). This suggests the potential of related fluorobenzamide compounds in the development of cancer therapeutics.

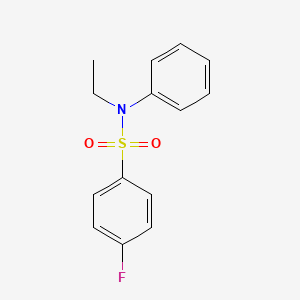

Antimicrobial Agents

Research on fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs indicates the synthesis of compounds with significant antimicrobial activity against various bacterial and fungal strains (N. Desai et al., 2013). This underscores the possible use of similar compounds in creating new antimicrobial agents.

Metabotropic Glutamate Receptor Antagonists

A novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists was identified, showcasing the utility of structurally related compounds in the development of selective receptor antagonists for potential therapeutic use (Aya Futamura et al., 2017). This points towards the potential application of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide in neuropharmacology.

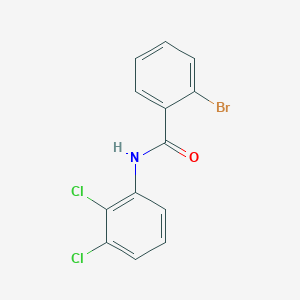

Synthesis and Cardiac Electrophysiology

N-substituted imidazolylbenzamides were synthesized and tested for their cardiac electrophysiological activity, indicating the potential for developing selective class III agents for treating arrhythmias (T. K. Morgan et al., 1990). This highlights the relevance of fluorobenzamides in cardiovascular research.

Future Directions

properties

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLQBASMVZLVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)